2-Hydroxynonadecanoic acid
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Overview
Description
2-hydroxynonadecanoic acid is a 2-hydroxy fatty acid that is nonadecanoic acid substituted by a hydroxy group at position 2. It derives from a nonadecanoic acid.
Scientific Research Applications
Vegetable Oil-based Organogels
- Application: Organogel formation using hydroxy fatty acids like 2-Hydroxynonadecanoic acid.
- Key Insight: Hydroxy fatty acids are capable of gelling vegetable oils, influencing gel formation, microstructure, and stability.
- Reference: Wright & Marangoni (2011).
Supramolecular Aggregate Formation
- Application: Formation of supramolecular aggregates in solid-state using hydroxy fatty acids.
- Key Insight: Hydroxy fatty acids can form associated supramolecular structural arrays through intermolecular hydrogen bonding.
- Reference: Strauch et al. (2000).
Biological Production of Malic Acid
- Application: Role in biological production of malic acid.
- Key Insight: Hydroxy fatty acids like this compound contribute to the industrial production of chemicals in food and pharmaceutical industries.
- Reference: Dai et al. (2018).
Medium-Chain-Length Polyhydroxyalkanoates Biosynthesis
- Application: Use in biosynthesis of medium-chain-length polyhydroxyalkanoates.
- Key Insight: 2-alkenoic acids, including this compound, act as raw materials for polymer biosynthesis and recycling.
- Reference: Sato et al. (2012).
Chiral Auxiliary Compound
- Application: Use as a chiral auxiliary compound in chemistry.
- Key Insight: Hydroxy fatty acids can serve as chiral derivatizing agents for amines and alcohols.
- Reference: Majewska (2019).
Synthesis of ω-Hydroxynonanoic Acid
- Application: Chemoenzymatic synthesis of ω-Hydroxynonanoic Acid.
- Key Insight: Hydroxy fatty acids are crucial in the synthesis of high-value chemical compounds.
- Reference: Koppireddi et al. (2016).
Electrochemical Reduction Studies
- Application: Electrochemical studies and analysis of hydroxy fatty acids.
- Key Insight: Understanding the electrochemical aspects of hydroxy fatty acids, which is essential for their application in various scientific fields.
- Reference: Ferraz et al. (2001).
Properties
CAS No. |
93361-63-8 |
---|---|
Molecular Formula |
C19H38O3 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-hydroxynonadecanoic acid |
InChI |
InChI=1S/C19H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22/h18,20H,2-17H2,1H3,(H,21,22) |
InChI Key |
PYNCEZHRMYECCB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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